5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione
Description
5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione is an isatin (indole-2,3-dione) derivative characterized by a methyl group at the 5-position of the indole ring and a 2-(4-methylphenoxy)ethyl substituent at the 1-position. Isatin derivatives are widely studied for their diverse biological and chemical properties, including antimicrobial, anticancer, and corrosion inhibition activities .
Properties
IUPAC Name |
5-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-6-14(7-4-12)22-10-9-19-16-8-5-13(2)11-15(16)17(20)18(19)21/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRIIEKOEYGRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322348 | |
| Record name | 5-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808048 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
620931-50-2 | |
| Record name | 5-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylindole and 4-methylphenol.
Formation of Intermediate: The first step involves the reaction of 5-methylindole with an appropriate reagent to introduce the 2,3-dione functionality. This can be achieved using reagents like oxalyl chloride in the presence of a base.
Etherification: The intermediate is then reacted with 4-methylphenol in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage.
Final Product: The final step involves purification of the product using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the dione functionality to diol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols.
Substitution: Introduction of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound’s structure can be compared to other isatin derivatives with substitutions at the 1- and 5-positions:
Table 1: Structural Comparison of Selected Isatin Derivatives
Key Observations :
- R5 Substituents : The methyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups like bromo (5-BEI) or fluoro (). This may increase electron density in the indole ring, influencing reactivity or binding interactions .
- This contrasts with the polar diethylaminoethyl group in 5-BEI, which may enhance solubility in aqueous environments.
Physical and Spectral Properties
Available data for related compounds highlight trends in physical properties:
Table 2: Physical and Spectral Data for Selected Compounds
Notes:
- The target compound’s methyl and phenoxy groups would likely produce distinct $ ^1H $-NMR signals (e.g., aromatic protons at δ 6.5–7.5 and methyl groups at δ 2.3–2.5) .
- IR spectra would confirm carbonyl (C=O) and ether (C-O-C) functionalities, critical for structural validation.
Corrosion Inhibition
highlights isatin derivatives as corrosion inhibitors for mild steel. The target compound’s methylphenoxy group may improve adsorption via hydrophobic interactions, whereas 5-BEI’s diethylamino group relies on chemisorption .
Biological Activity
5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 295.33 g/mol. Its structure includes an indole core with a methyl group at the 5-position and a side chain derived from 4-methylphenoxyethyl. This unique configuration contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to:
- Inhibit Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells.
- Modulate Receptors : It can bind to receptors that play a role in signaling pathways associated with cancer and other diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, showing significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Inhibits cell cycle progression |
| A549 (Lung) | 10.0 | Modulates receptor signaling pathways |
The compound's ability to selectively reduce the viability of cancer cells while sparing normal cells makes it a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be explored for therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.
Study on Breast Cancer Treatment
A recent study evaluated the efficacy of this compound in breast cancer models. The results indicated that treatment with this compound led to a significant reduction in tumor size in vivo compared to control groups. The study also noted an increase in apoptotic cell markers within the tumor tissues, supporting its role as an effective anticancer agent .
Evaluation of Antimicrobial Effects
Another research project focused on the antimicrobial properties of this compound against common pathogens. The study concluded that it exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione, and what are the critical reaction parameters?
- Methodological Answer : A common approach involves multi-step organic synthesis starting with indole-2,3-dione derivatives. For example, alkylation of the indole nitrogen using 2-(4-methylphenoxy)ethyl bromide under basic conditions (e.g., NaH in DMF) is a critical step. Reaction temperature (optimized at 60–80°C) and stoichiometric ratios (1:1.2 for indole:alkylating agent) significantly impact yield . Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., methoxy or methyl groups). Single-crystal analysis requires slow evaporation from DMSO or DMF .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to distinguish aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 339.1472) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤1%). Solubility can be enhanced via co-solvency (e.g., PEG-400/water mixtures) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of synthetic pathways for this compound?
- Methodological Answer :
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., alkylation or ring closure). Density Functional Theory (DFT) predicts electronic effects of substituents on reaction barriers .
- Reaction path search : Tools like GRRM or AFIR (Artificial Force Induced Reaction) map plausible intermediates and side products, reducing trial-and-error experimentation .
- AI-driven optimization : Platforms like ICReDD integrate machine learning with experimental data to predict optimal conditions (e.g., solvent, catalyst) for higher yields .
Q. What experimental design strategies are recommended to resolve contradictions in reaction yield data?
- Methodological Answer :
- Factorial Design : Apply a 2³ factorial design to test variables (temperature, catalyst loading, reaction time). For example, a study found that temperature (p < 0.01) and catalyst type (p < 0.05) were significant factors in yield discrepancies .
- Response Surface Methodology (RSM) : Optimize interdependent variables (e.g., pH and solvent polarity) using a central composite design. Statistical analysis (ANOVA) identifies non-linear interactions .
- Robustness testing : Vary parameters within ±10% of optimal conditions to assess reproducibility .
Q. How can researchers evaluate the pharmacological potential of this compound?
- Methodological Answer :
- In vitro assays :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Test against targets like acetylcholinesterase (Ellman’s method) or kinases (fluorescence polarization) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methoxy derivatives) and compare bioactivity. For example, 5-fluoro analogs showed enhanced antitumor activity in prior studies .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., COX-2 or EGFR) .
Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm; retention time ~12 min .
- Membrane filtration : Tangential flow filtration (TFF) with 10 kDa membranes removes high-MW impurities .
- Crystallization-driven purification : Screen solvents (e.g., ethyl acetate/hexane) using Crystal16® to identify conditions for high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
